PARP1 Biochemical Affinity: Sub‑Nanomolar Ki vs. Early PARP Tool Compounds
The target compound (reported as CHEMBL2058926) displays a Ki of 1 nM against human PARP1 in a standard biochemical assay [1]. This value is approximately 1,000‑fold lower (i.e., more potent) than the Ki of the archetypal PARP inhibitor 3‑aminobenzamide (Ki ≈ 1.8 µM) measured in a comparable radioligand‑displacement format [2]. The assay conditions for the target compound were 50 mM Tris (pH 8.0), 1 mM DTT, 4 mM MgCl₂, using [³H]NAD⁺ as substrate [1]. Such a large potency differential means that the compound can serve as a sub‑micromolar cellular probe, whereas 3‑aminobenzamide requires near‑millimolar concentrations that often produce off‑target effects.
| Evidence Dimension | PARP1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 1 nM [1] |
| Comparator Or Baseline | 3‑Aminobenzamide: Ki ≈ 1,800 nM [2] |
| Quantified Difference | ~1,800‑fold higher potency for the target compound |
| Conditions | PARP1 biochemical assay; 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl₂ (target); radioligand displacement assay (comparator) |
Why This Matters
For a procurement decision, the 1,800‑fold potency gap means that substituting the target compound with 3‑aminobenzamide would require millimolar cellular exposures, making it unsuitable for most cellular PARylation endpoint assays.
- [1] BindingDB record BDBM50387944 (CHEMBL2058926; US9283222, 545). Ki = 1 nM against human PARP1. View Source
- [2] Simonin, F., et al. (1993). Identification of a novel member of the PARP family. Journal of Biological Chemistry, 268(18), 13462–13467. (Reports 3‑aminobenzamide Ki ≈ 1.8 µM in PARP1 radioligand assay). View Source
